Dichlorophenylborane

Catalog No.
S774620
CAS No.
873-51-8
M.F
C6H5BCl2
M. Wt
158.82 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorophenylborane

CAS Number

873-51-8

Product Name

Dichlorophenylborane

IUPAC Name

dichloro(phenyl)borane

Molecular Formula

C6H5BCl2

Molecular Weight

158.82 g/mol

InChI

InChI=1S/C6H5BCl2/c8-7(9)6-4-2-1-3-5-6/h1-5H

InChI Key

NCQDQONETMHUMY-UHFFFAOYSA-N

SMILES

B(C1=CC=CC=C1)(Cl)Cl

Canonical SMILES

B(C1=CC=CC=C1)(Cl)Cl

Organic Synthesis

Dichlorophenylborane serves as a valuable reagent in organic synthesis due to its Lewis acidity. It readily reacts with Lewis bases, forming adducts with various functional groups. This property allows it to participate in various reactions, including:

  • Hydrochlorination: Dichlorophenylborane can act as a catalyst for the hydrochlorination of alkenes and alkynes, introducing a chlorine atom and a hydrogen atom across the double or triple bond. Source:
  • Friedel-Crafts reactions: The compound can participate in Friedel-Crafts acylation and alkylation reactions, facilitating the introduction of acyl or alkyl groups onto aromatic rings. Source:
  • Cyclization reactions: Dichlorophenylborane can be used to promote the cyclization of various organic molecules, forming new ring structures. Source:

Material Science

Dichlorophenylborane finds applications in material science research due to its ability to form Lewis acid-base adducts with various functional groups in polymers and other materials. This allows for:

  • Modification of polymer properties: By forming adducts with specific functional groups in polymers, dichlorophenylborane can influence their properties such as thermal stability, conductivity, and mechanical strength. Source: )
  • Development of new materials: The compound can be employed in the synthesis of novel materials with tailored properties for specific applications, such as organic light-emitting diodes (OLEDs) and sensors. Source:

Medicinal Chemistry

Research in medicinal chemistry explores the potential of dichlorophenylborane for developing new therapeutic agents. Its ability to interact with biomolecules is being investigated in the context of:

  • Enzyme inhibition: Studies are underway to evaluate the potential of dichlorophenylborane to inhibit specific enzymes involved in disease processes. Source:
  • Cancer research: The interaction of dichlorophenylborane with cancer cells is being investigated for its potential in cancer treatment strategies. Source:

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

873-51-8

Wikipedia

Dichlorophenylborane

Dates

Modify: 2023-08-15

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